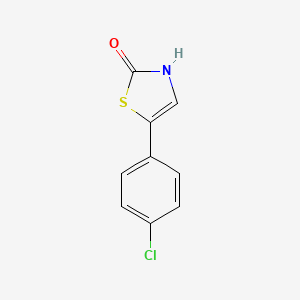

5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNOS |

|---|---|

Molecular Weight |

211.67 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12) |

InChI Key |

DEVLIYWCGXQTMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)S2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 5 4 Chlorophenyl 1,3 Thiazol 2 3h One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for designing a synthetic route by deconstructing the target molecule into simpler, commercially available precursors. For 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one, the primary strategic disconnections focus on the formation of the heterocyclic thiazolone ring.

A key approach is based on the well-established Hantzsch thiazole (B1198619) synthesis. mdpi.comnih.govchemhelpasap.com This strategy involves disconnecting the C-S and C-N bonds within the ring. The most logical disconnection is across the S1-C2 and N3-C4 bonds. This leads to two precursor synthons: a nucleophilic sulfur-and-nitrogen-containing component and an electrophilic two-carbon component.

This retrosynthetic pathway suggests that this compound can be synthesized from a precursor such as 2-bromo-1-(4-chlorophenyl)ethanone and a thioamide or thiourea (B124793) equivalent. If thiourea is used, the resulting intermediate, 2-amino-5-(4-chlorophenyl)-1,3-thiazole , would require a subsequent hydrolysis step to yield the desired 2-oxo functionality. Alternatively, employing a reagent like ammonium (B1175870) thiocarbamate could potentially form the thiazol-2(3H)-one ring in a more direct fashion.

Foundational Synthetic Routes to Thiazol-2(3H)-one Ring System

The synthesis of the thiazol-2(3H)-one core can be achieved through several foundational methodologies, which have evolved to include more efficient and environmentally conscious approaches.

Cyclocondensation Reactions (e.g., Hantzsch-type synthesis)

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing the thiazole ring. researchgate.net The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comyoutube.com The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring. youtube.com

While the classic Hantzsch reaction typically yields 2-amino or 2-substituted thiazoles, modifications can be made to produce the 2-oxo variant. researchgate.net This can involve using N-unsubstituted thiocarbamates or by converting a 2-aminothiazole (B372263) intermediate to the desired ketone through methods such as diazotization followed by hydrolysis.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in efficiency and atom economy. nih.govresearchgate.net Several MCRs have been developed for the synthesis of thiazole and thiazolone derivatives. acgpubs.orgasianpubs.orgresearchgate.net

These one-pot procedures streamline the synthetic process, reduce waste by minimizing intermediate isolation and purification steps, and allow for the rapid generation of molecular diversity. researchgate.net For instance, thiazole derivatives can be prepared via a one-pot procedure involving α-haloketones, thiourea (or its derivatives), and various aldehydes under solvent-free conditions. researchgate.net Such approaches are highly valued for their operational simplicity and alignment with the principles of green chemistry. researchgate.net

Green Chemistry Principles in Thiazolone Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Consequently, numerous green synthetic approaches have been applied to the synthesis of thiazoles. researchgate.netacs.org These methods aim to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Key green strategies in thiazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, ethanol, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) such as choline (B1196258) chloride/glycerol. nih.govbepls.com

Alternative Energy Sources: Employing microwave irradiation or ultrasonication to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govbepls.com

Reusable Catalysts: Utilizing solid-supported catalysts, such as silica-supported tungstosilicic acid, which can be easily recovered and reused, thereby reducing waste and cost. mdpi.com

Solvent-Free Reactions: Performing reactions under neat conditions (without a solvent) by grinding the reactants together, which represents an ideal green chemistry scenario. researchgate.netresearchgate.net

Specific Synthetic Pathways to this compound

Based on the foundational routes, a specific and plausible pathway for the synthesis of this compound can be proposed. A practical approach would be a modified Hantzsch synthesis.

The proposed synthesis would begin with the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea in a suitable solvent like ethanol. This cyclocondensation reaction would yield the intermediate 2-amino-5-(4-chlorophenyl)-1,3-thiazole . chemhelpasap.com This intermediate can then be converted to the final product, this compound, through hydrolysis. This two-step process provides a reliable method for accessing the target compound from readily available starting materials.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of any synthetic pathway is highly dependent on the optimization of reaction parameters. For the proposed synthesis of this compound, several factors would need to be systematically varied to maximize the yield and purity of the product. This process involves studying the impact of solvents, catalysts or bases, temperature, and reactant molar ratios.

Drawing parallels from optimization studies on related heterocyclic syntheses, a systematic approach can be outlined. researchgate.netnih.gov For the initial cyclocondensation step, parameters such as the choice of solvent (e.g., ethanol, acetonitrile, DMF) and the base used to scavenge the liberated HBr (e.g., triethylamine, sodium carbonate) would be critical. youtube.comresearchgate.net Temperature is another key variable; while some Hantzsch reactions proceed at room temperature, others require heating to drive the reaction to completion. chemhelpasap.com

The stoichiometry of the reactants is also crucial. While the reaction proceeds in a 1:1 molar ratio, using a slight excess of the more accessible or less expensive reagent, such as thiourea, is a common strategy to ensure complete consumption of the α-haloketone. youtube.com

A hypothetical optimization study for the cyclocondensation step is presented in the table below, illustrating how changing various parameters can influence the reaction outcome.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 78 (Reflux) | 12 | 65 |

| 2 | Acetonitrile | None | 82 (Reflux) | 12 | 70 |

| 3 | Ethanol | Triethylamine | 78 (Reflux) | 6 | 85 |

| 4 | Acetonitrile | Triethylamine | 25 (r.t.) | 24 | 75 |

| 5 | Acetonitrile | Triethylamine | 50 | 8 | 88 |

| 6 | Acetonitrile | Triethylamine | 82 (Reflux) | 4 | 92 |

| 7 | Water | Sodium Carbonate | 100 (Reflux) | 8 | 78 |

This systematic optimization is crucial for developing a robust and efficient protocol suitable for both laboratory-scale synthesis and potential scale-up operations.

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of this compound and its derivatives often employs methods where regioselectivity and stereochemical control are critical considerations. A common and versatile approach to the thiazole core is the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

In the context of this compound, a potential synthetic route would involve the reaction of an α-halo-4-chlorophenylacetic acid derivative with a suitable thiourea equivalent. The regioselectivity in this synthesis is generally well-defined, with the sulfur atom of the thiourea attacking the carbon bearing the halogen, followed by cyclization.

Stereochemical control becomes a significant factor if a chiral center is introduced at the C5 position. For instance, if a chiral α-halo carbonyl compound is used as a starting material, the stereochemistry of the resulting 5-substituted thiazolone would need to be carefully controlled. Factors such as the choice of reagents, solvents, and reaction temperature can influence the stereochemical outcome of the reaction. While specific studies on the stereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis would be applicable. This could involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reductions of a prochiral precursor.

Yield Enhancement and Purity Assessment Techniques

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the reaction temperature, solvent, and the nature of the base used to facilitate the condensation and cyclization steps. For instance, in Hantzsch-type syntheses, the use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

The choice of solvent can also have a profound impact on the reaction outcome. Solvents are selected based on their ability to dissolve the reactants and intermediates, as well as their influence on the reaction kinetics. Common solvents for thiazole synthesis include ethanol, acetic acid, and dimethylformamide (DMF).

Purity Assessment of the final product is crucial and is typically achieved through a combination of chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product.

Column Chromatography: This technique is widely used for the purification of the crude product, separating the desired compound from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and can be used to detect even minor impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an indispensable tool for structural elucidation and purity confirmation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group of the thiazolone ring.

One-Pot and Cascade Methodologies

Modern synthetic strategies increasingly favor one-pot and cascade (or tandem) reactions due to their efficiency, reduced waste generation, and operational simplicity. These approaches involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates.

For the synthesis of the this compound scaffold, a multicomponent reaction (MCR) approach could be envisioned. A hypothetical one-pot synthesis could involve the reaction of 4-chlorobenzaldehyde, a source of the cyanide ion (e.g., KCN), and a thiourea derivative. This would proceed through a series of in situ transformations, including the formation of an α-aminonitrile, which could then react with the thiourea to form the thiazolone ring.

Cascade reactions leading to related thiazole structures have been reported. For example, a multicomponent [2+2+1] tandem cyclization of alkynones with amines and water using potassium thiocyanate (B1210189) has been developed to access thiazol-2(3H)-ones. scispace.comnih.gov This type of strategy, if adapted, could provide an efficient route to this compound. Such methodologies offer significant advantages in terms of atom economy and reduced purification steps.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the thiazolone core, the 4-chlorophenyl ring, and the heterocyclic substituents. Understanding this reactivity is fundamental for the synthesis of analogs for structure-activity relationship (SAR) studies.

Electrophilic and Nucleophilic Attack on the Thiazolone Core

The thiazolone ring possesses several sites susceptible to both electrophilic and nucleophilic attack.

Electrophilic Attack: The nitrogen atom at the 3-position, being a heteroatom with a lone pair of electrons, is a potential site for electrophilic attack, such as alkylation or acylation. The exocyclic oxygen of the carbonyl group can also be protonated or interact with Lewis acids, potentially activating the ring towards other transformations. The electron-rich nature of the thiazole ring can make the C4 position susceptible to electrophilic substitution, although the presence of the carbonyl group at C2 deactivates the ring to some extent.

Nucleophilic Attack: The carbonyl carbon (C2) is a primary site for nucleophilic attack. This can lead to ring-opening reactions under certain conditions. The C5 position, depending on the reaction conditions, could also be a site for nucleophilic addition.

Functionalization of the Phenyl Ring and Heterocyclic Substituents

The 4-chlorophenyl ring attached at the C5 position of the thiazolone core is amenable to further functionalization through electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-directing deactivator. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to introduce substituents at the positions ortho to the chlorine atom (positions 3 and 5 of the phenyl ring).

Modification of the heterocyclic substituents can also be a valuable strategy for creating analogs. For instance, if the nitrogen at position 3 is unsubstituted (N-H), it can be alkylated or acylated to introduce a variety of groups.

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of structurally modified analogs of this compound is a cornerstone of SAR studies, which aim to understand how different structural features of a molecule contribute to its biological activity. Based on the reactivity profile discussed above, several strategies can be employed to generate a library of analogs.

Table 1: Potential Modifications for SAR Studies of this compound

| Modification Site | Potential Modifications | Rationale for SAR Studies |

| Phenyl Ring (at C5) | Introduction of various substituents (e.g., -OCH₃, -NO₂, -NH₂, -CF₃) at different positions. | To investigate the influence of electronic and steric effects of the phenyl ring on biological activity. |

| Replacement of the 4-chlorophenyl ring with other aryl or heteroaryl groups. | To explore the impact of different aromatic systems on target binding. | |

| Thiazolone Ring (at N3) | Alkylation or acylation with various aliphatic or aromatic groups. | To probe the importance of the N-H group and the effect of substituents at this position on activity and physicochemical properties. |

| Thiazolone Ring (at C4) | Introduction of small alkyl or other functional groups. | To assess the steric and electronic requirements at this position of the heterocycle. |

For example, a study on benzo[d]thiazol-2(3H)-one based ligands investigated the effects of modifying the linker length, aryl substitution, and alkylamine ring size on receptor binding affinity. nih.gov While the core structure is different, the principles of modifying substituents to probe structure-activity relationships are directly applicable. Similarly, research on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives has shown that modifications to the groups attached to the thiadiazole ring significantly impact their anticancer activity. scispace.com These studies underscore the importance of systematic structural modifications in the development of bioactive compounds.

Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Investigations

Detailed Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular framework, confirming the presence of key functional groups and mapping the connectivity of the atomic constituents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-state structure of 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl ring and the protons of the thiazolone ring. The protons on the chlorophenyl ring typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (δ 7.0-8.0 ppm) due to the para-substitution pattern. The thiazole (B1198619) ring protons, including the N-H proton, would resonate in characteristic regions, with the N-H signal likely appearing as a broad singlet that can be confirmed by D₂O exchange.

¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. Key signals would include those for the carbonyl carbon (C=O) of the thiazolone ring (expected around δ 170 ppm), the carbons of the chlorophenyl ring, and the carbons within the thiazole moiety. mdpi.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole N-H | ~10.0-12.0 (broad s) | - |

| Thiazole C=O | - | ~170 |

| Thiazole C-S | - | ~115-125 |

| Aromatic C-H (ortho to Cl) | ~7.4 (d) | ~129 |

| Aromatic C-H (meta to Cl) | ~7.8 (d) | ~128 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C (ipso) | - | ~130 |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments elucidate its fragmentation pathways, offering further structural proof.

Upon ionization, the molecular ion [M]⁺• is formed. The fragmentation of related aryl-substituted heterocyclic compounds is often governed by the stability of the resulting fragments. nih.gov For this compound, key fragmentation steps would likely involve:

Cleavage of the Thiazolone Ring: The heterocyclic ring can undergo cleavage, leading to the loss of small, stable neutral molecules like carbon monoxide (CO), sulfur (S), or isothiocyanate (NCS).

Loss of Chlorine: The chlorine atom from the chlorophenyl group can be lost as a radical.

Formation of Stable Aryl Cations: A common pathway involves the formation of the stable 4-chlorophenyl cation or related fragments.

A proposed pathway could involve the initial cleavage of the thiazolone ring, followed by subsequent fragmentations of the substituent groups. The analysis of these pathways helps to piece together the molecular structure.

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands. A strong band between 1680-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone in the thiazolone ring. The N-H stretching vibration should appear as a band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration from the chlorophenyl group typically appears in the fingerprint region, often between 700-800 cm⁻¹. nih.govmdpi.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, aiding in the characterization of the chlorophenyl substituent.

Table 2: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=O (Amide/Ketone) | Stretching | 1680 - 1720 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 700 - 800 |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the definitive solid-state structure, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While the specific crystal structure for the title compound is not widely reported, analysis of closely related derivatives provides significant insight. cardiff.ac.uknih.goviucr.orgnih.gov

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In derivatives containing chlorophenyl and thiazole moieties, several key interactions are consistently observed:

Hydrogen Bonding: The N-H group of the thiazolone ring is a potent hydrogen bond donor, likely forming N-H···O=C hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This interaction can lead to the formation of chains or dimers, which are common motifs in crystal engineering. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or the sulfur atom of a neighboring molecule.

π-π Stacking: The planar aromatic chlorophenyl and thiazole rings can engage in π-π stacking interactions, contributing significantly to the stability of the crystal packing. These interactions can be either face-to-face or offset. researchgate.net

Other Interactions: Weaker C-H···π and C-H···O interactions also play a role in consolidating the three-dimensional supramolecular architecture. nih.gov Hirshfeld surface analysis of related structures indicates that H···H, Cl···H, C···H, and O···H contacts are among the most significant contributors to crystal packing. nih.gov

The solid-state conformation is largely defined by the relative orientation of the chlorophenyl and thiazole rings. The dihedral angle between the mean planes of these two rings is a critical parameter. In analogous structures, this angle can vary, indicating some degree of rotational freedom around the C-C single bond connecting the rings. nih.gov However, the molecule tends to adopt a relatively planar conformation to maximize conjugation and facilitate efficient crystal packing. The thiazole ring itself is typically planar, though slight deviations can occur depending on the substitution pattern. nih.govnih.gov

Table 3: Crystallographic Data for a Representative Thiazole Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Chlorophenyl-Thiazole) | 13.12 (14)° |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds, π-π stacking |

Note: Data presented is illustrative and based on published crystal structures of closely related analogues. nih.gov

Solution-Phase Conformational Analysis and Tautomeric Equilibria of this compound

The conformational landscape and potential for tautomerism of this compound in solution are critical aspects that influence its chemical reactivity and potential biological interactions. The molecule's structure, featuring a thiazolone ring, presents the possibility of existing in different tautomeric forms, primarily keto-enol and amide-imidic acid forms. The equilibrium between these forms is often subtly influenced by the surrounding solvent environment.

Experimental Evidence for Tautomeric Forms (e.g., Keto-Enol, Amide-Imidic Acid)

While specific experimental studies exclusively focused on the tautomerism of this compound are not extensively documented in publicly available literature, the tautomeric behavior of related heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) and other thiazolidinone derivatives, has been investigated, providing a basis for understanding the potential equilibria at play.

The 1,3-thiazol-2(3H)-one core contains an amide-like functionality within the ring, which can theoretically undergo tautomerization to an imidic acid form. This equilibrium involves the migration of a proton from the nitrogen atom to the exocyclic oxygen atom, resulting in a hydroxyl group and an endocyclic carbon-nitrogen double bond.

Amide-Imidic Acid Tautomerism:

Amide Form (Keto Form): This is the commonly depicted structure, this compound. Spectroscopic evidence for this form would include a characteristic carbonyl (C=O) stretching frequency in the infrared (IR) spectrum, typically in the range of 1650-1700 cm⁻¹. In ¹³C NMR spectroscopy, the carbonyl carbon would exhibit a resonance in the downfield region, generally around 170-180 ppm.

Imidic Acid Form (Enol Form): This tautomer, 5-(4-chlorophenyl)-2-hydroxy-1,3-thiazole, would be characterized by the presence of a hydroxyl (O-H) stretching band in the IR spectrum (around 3200-3600 cm⁻¹) and the absence of a strong carbonyl absorption. In the ¹³C NMR spectrum, the C2 carbon would shift to a chemical shift more characteristic of a carbon in a C=N-OH group.

Studies on analogous systems, such as thiophene-2-carbohydrazide, have utilized X-ray diffraction and DFT calculations to investigate amide-imidic acid tautomerism. nih.gov These studies often conclude that the amide form is the more stable and kinetically favored isomer. nih.gov The relative stability of amide versus imidic acid tautomers can be assessed through the equilibrium constant, which is related to the free energy difference between the two forms. stackexchange.com Spectroscopic techniques like NMR are pivotal in determining the concentrations of each tautomer in solution. stackexchange.com

For related 1,3,4-thiadiazole derivatives, spectroscopic analyses have confirmed the presence of keto-enol tautomeric equilibria. nih.gov In one study, the ¹³C NMR spectrum showed distinct signals for both the ketonic carbon (around 204.5 ppm) and the enolic carbon (around 155.5 ppm), confirming the coexistence of both forms in solution. nih.gov Mass spectrometry can also provide evidence for the presence of the enol tautomer through characteristic fragmentation patterns. nih.gov

Influence of Solvent Polarity on Conformational Landscape

The polarity of the solvent can significantly impact the position of the tautomeric equilibrium. Generally, polar solvents can stabilize more polar tautomers through intermolecular interactions such as hydrogen bonding. The amide form of this compound, with its carbonyl group, is expected to be more polar than the imidic acid form.

In studies of similar heterocyclic systems, it has been observed that the percentage of the keto form increases in polar aprotic solvents like DMSO, while the enol form is favored in non-polar solvents like chloroform. nih.gov This is because polar solvents can effectively solvate the polar keto tautomer, while non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

The following table summarizes the expected influence of solvent polarity on the tautomeric equilibrium of this compound, based on findings for analogous compounds.

| Solvent Type | Predominant Tautomer (Expected) | Rationale |

| Polar Aprotic (e.g., DMSO) | Amide (Keto) Form | Stabilization of the polar C=O bond through dipole-dipole interactions. |

| Polar Protic (e.g., Methanol) | Amide (Keto) Form | Strong hydrogen bonding interactions with the carbonyl oxygen and N-H group. |

| Non-polar (e.g., Chloroform, Toluene) | Imidic Acid (Enol) Form | Potential for intramolecular hydrogen bonding in the enol form, which is favored in the absence of competing solvent interactions. |

It is important to note that while these trends are observed in similar heterocyclic systems, dedicated experimental studies on this compound are necessary to definitively characterize its solution-phase conformational analysis and tautomeric equilibria.

Theoretical and Computational Chemistry of 5 4 Chlorophenyl 1,3 Thiazol 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry, offering a lens into the microscopic world of molecules. For 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one, these calculations provide a detailed picture of its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules. The optimized geometry of this compound can be determined using DFT calculations, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a 6-311+G(d,p) basis set being a common and reliable choice for such systems.

These calculations are expected to reveal a non-planar structure, with a dihedral angle between the thiazole (B1198619) and the chlorophenyl rings. This twist is a result of the steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the thiazole ring. The bond lengths and angles within the thiazole and chlorophenyl rings are predicted to be in good agreement with standard values for these fragments. The electronic structure analysis will highlight the distribution of electron density, which is crucial for understanding the molecule's chemical behavior.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Thiazole) | ~1.75 Å |

| C-N Bond Length (Thiazole) | ~1.38 Å |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| Dihedral Angle (Thiazole-Phenyl) | ~30-40° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the sulfur atom, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the chlorophenyl ring and the carbonyl group, suggesting these as the probable sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that helps in identifying the electrophilic and nucleophilic sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

In the MEP map of this compound, the regions of negative electrostatic potential (typically colored in shades of red and yellow) are expected to be located around the electronegative oxygen and nitrogen atoms of the thiazol-2(3H)-one ring, as well as the chlorine atom. These regions are indicative of sites susceptible to electrophilic attack. The areas of positive electrostatic potential (usually depicted in blue) are likely to be found around the hydrogen atoms, particularly the N-H proton of the thiazole ring, making it a potential site for nucleophilic interaction.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Global Reactivity Descriptors:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to charge transfer. A higher value indicates greater stability.

Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ2 / (2η), it quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors:

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They help in identifying the most reactive sites for nucleophilic (f+) and electrophilic (f-) attacks. For this compound, the carbonyl carbon is expected to have a high f+ value, while the nitrogen and sulfur atoms are likely to have high f- values.

| Descriptor | Predicted Value (eV) |

|---|---|

| Chemical Hardness (η) | ~2.0 - 2.5 |

| Chemical Potential (μ) | ~-4.0 to -5.0 |

| Electrophilicity Index (ω) | ~3.2 - 5.0 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

Solvent Effects and Solvation Properties

The influence of solvent polarity on the chemical and physical properties of heterocyclic compounds like this compound is a critical area of computational study. While specific research on the solvation properties of this exact molecule is not extensively detailed in the available literature, general principles derived from studies on related thiazolidinone structures can be applied. Thiazolidinones, as a class, are known to be partially soluble in water, with solubility decreasing as substitutions, particularly N3-aryl or higher alkyl groups, are made.

Computational methods, such as Density Functional Theory (DFT), are often employed to understand how solvent environments affect a molecule's electronic structure, stability, and spectral properties. These studies typically involve calculating properties in the gas phase and then incorporating solvent effects using implicit or explicit solvation models. For instance, in studies of related heterocyclic systems, computational approaches have been used to analyze tautomeric stability in different solvents, revealing that the relative energies of tautomers can be significantly influenced by the polarity of the medium. mdpi.com Such shifts are attributed to the differential stabilization of the ground and excited states of the molecule by the solvent molecules.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental computational tools in medicinal chemistry for designing and optimizing novel compounds by correlating their chemical structures with biological activities or physicochemical properties. derpharmachemica.com

The development of robust statistical models is the cornerstone of QSAR/QSPR analysis. For thiazole and thiazolidinone derivatives, various linear and non-linear statistical methods have been employed to predict a wide range of biological activities.

Multiple Linear Regression (MLR) is a commonly used technique to establish a straightforward linear relationship between molecular descriptors and biological activity. derpharmachemica.commdpi.com For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents resulted in a statistically significant MLR model with a high correlation coefficient (R²) of 0.9092, indicating a strong fit of the model to the data. nih.gov Similarly, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to thiazolidin-4-ones. A CoMFA model for S1P1 receptor agonists yielded a q² value of 0.751 and an r² of 0.973, while the best CoMSIA model produced a q² of 0.739 and an r² of 0.923, demonstrating high predictive power. mdpi.com These models help in understanding the influence of steric, electrostatic, hydrophobic, and hydrogen-bond donor fields on the compound's activity. mdpi.com

The primary goal of these models is to facilitate the rational design of new compounds with enhanced properties, such as improved biological activity or desired lipophilicity. nih.govresearchgate.net

Table 1: Examples of Statistical Models in QSAR/QSPR Studies of Thiazole Derivatives

| Model Type | Predicted Activity/Property | Key Statistical Parameters | Reference |

|---|---|---|---|

| 2D-QSAR (MLR) | Antitubercular Activity | R² = 0.9092, R²adj = 0.8950 | nih.gov |

| 3D-QSAR (CoMFA) | S1P1 Receptor Agonism | q² = 0.751, r² = 0.973 | mdpi.com |

| 3D-QSAR (CoMSIA) | S1P1 Receptor Agonism | q² = 0.739, r² = 0.923 | mdpi.com |

| 2D-QSAR (MLR) | PTP1B Inhibition | R² = 0.89, R²ext = 0.90 | mdpi.com |

The predictive ability of a QSAR/QSPR model is critically dependent on the molecular descriptors used. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. A wide array of descriptors—categorized as 1D, 2D, and 3D—are calculated using specialized software such as PaDEL, TSAR, and CODESSA. derpharmachemica.comnih.gov

In a QSAR study of anti-tubercular thiazolidine-4-ones, over 2,300 descriptors were initially calculated using PaDEL software. nih.gov From this vast pool, a selection process identified the most relevant descriptors. The final model revealed that descriptors like MLFER_S (related to polarizability), GATSe2 (related to electronegativities), and EstateVSA 6 (related to surface area) were positively correlated with antitubercular activity. nih.gov Conversely, the SpMAD_Dzs 6 descriptor showed a negative correlation. nih.gov This indicates that high polarizability, electronegativity, and specific surface area contributions enhance the antitubercular activity of these derivatives. nih.gov

In another study on PTP1B inhibitors, 19 distinct molecular descriptors were calculated, leading to a model where descriptors such as Mor29m, RDF035m, and GATS2e were found to be significant. mdpi.com For QSPR models predicting lipophilicity (logP) of triazole derivatives, topological indices like the first-order Zagreb index (ZM1), Harary index (HI), and information-theoretic index (IDE) were employed as key parameters. researchgate.netresearchgate.net

Table 2: Key Molecular Descriptors in Thiazole Derivative QSAR/QSPR Models

| Descriptor Name | Descriptor Type | Influence on Activity/Property | Software Used | Reference |

|---|---|---|---|---|

| MLFER_S | Electronic | Positive correlation with antitubercular activity | PaDEL | nih.gov |

| GATSe2 | Electronic | Positive correlation with antitubercular activity | PaDEL | nih.gov |

| SpMAD_Dzs 6 | Topological | Negative correlation with antitubercular activity | PaDEL | nih.gov |

| Steric Field | 3D (CoMSIA) | Explains 12.5% of variance in S1P1 agonism | SYBYL | mdpi.com |

| Electrostatic Field | 3D (CoMSIA) | Explains 29.0% of variance in S1P1 agonism | SYBYL | mdpi.com |

| Hydrophobic Field | 3D (CoMSIA) | Explains 30.3% of variance in S1P1 agonism | SYBYL | mdpi.com |

| Mor29m | 3D-MoRSE | Significant descriptor for PTP1B inhibition | N/A | mdpi.com |

Molecular Docking and Ligand-Target Interaction Profiling (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com It is extensively used to identify potential biological targets for drug candidates and to elucidate the molecular basis of their activity.

In silico docking studies have been instrumental in identifying a range of putative molecular targets for thiazole and thiadiazole derivatives, including those structurally related to this compound. These targets are often enzymes or receptors implicated in various diseases.

Identified targets for this class of compounds include:

Bacterial Proteins: Docking studies have been performed against proteins from pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi to explore their antibacterial potential. amazonaws.com

Epidermal Growth Factor Receptor (EGFR) Kinase: Several thiazolyl-pyrazole derivatives have shown promising binding affinities against the active site of EGFR, a key target in cancer therapy. nih.gov

Carbonic Anhydrase (CA): Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been investigated as inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII, which are validated anticancer targets. ekb.eg

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A complex thiazole derivative, T2384, has been shown to bind to both orthosteric and allosteric sites of PPARγ, a nuclear receptor involved in metabolism and inflammation. nih.gov

Antiviral Targets: Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and evaluated for activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.netnih.gov

Understanding the specific interactions between a ligand and its target protein is crucial for structure-based drug design. Docking simulations provide detailed insights into these interactions at the atomic level.

For thiazolidinone derivatives targeting matrix metalloproteinases (MMPs), docking studies revealed that a carboxylate group could form a monodentate interaction with the catalytic zinc atom in the active site, along with hydrogen bonds to key residues such as Gly186, Tyr423, and His401. researchgate.net

In the case of the PPARγ partial agonist T2384, NMR spectroscopy and crystallography confirmed its ability to bind in multiple modes within the orthosteric pocket and also at a distinct allosteric site. nih.gov This complex binding profile helps explain its unique partial agonist activity. nih.gov

The analysis of interactions for various thiazole derivatives with their targets frequently reveals a combination of forces stabilizing the ligand-protein complex:

Hydrogen Bonding: Interactions with polar residues are common. For example, hydrogen bonds with Gln186 and Tyr423 are observed for MMP inhibitors. researchgate.net

Hydrophobic Interactions: The chlorophenyl group present in the parent compound is well-suited to engage in hydrophobic interactions with nonpolar residues within a binding pocket.

π-π Stacking: The aromatic rings of the thiazole and chlorophenyl moieties can participate in π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), and histidine (His) in the target's active site. chemrxiv.org

Table 3: Summary of Molecular Docking Studies on Related Thiazole/Thiadiazole Scaffolds

| Compound Class | Putative Target | Key Interacting Residues | Types of Interactions | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazole derivatives | EGFR Kinase | N/A | N/A (Binding affinities reported) | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Carbonic Anhydrase IX & XII | N/A | Inhibition mechanism studied | ekb.eg |

| Thiazolidinone derivatives | Matrix Metalloproteinase-9 (MMP-9) | Gly186, Tyr423, His401 | H-bonding, metal coordination | researchgate.net |

Prediction of Binding Affinities and Inhibition Constants (Ki)

Currently, specific molecular docking studies detailing the binding affinities and inhibition constants (Ki) of this compound against specific biological targets are not extensively available in the public domain. Computational molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. This method calculates a docking score, often expressed in kcal/mol, which is an estimate of the binding free energy. A lower (more negative) docking score generally indicates a stronger and more favorable interaction.

For related thiazolidinone and thiazole derivatives, molecular docking studies have been performed against a variety of protein targets, including enzymes and receptors implicated in cancer and inflammatory diseases. For instance, various thiazole derivatives have been docked against the epidermal growth factor receptor (EGFR) kinase domain, with some compounds showing promising binding affinities. These studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's activity.

The prediction of the inhibition constant (Ki) is directly related to the binding affinity and represents the concentration of an inhibitor required to produce half-maximum inhibition. It is a critical parameter in assessing the potency of a potential drug. While specific Ki values for this compound are not documented, the general class of thiazolidinones has been investigated as inhibitors for various enzymes, with some derivatives exhibiting inhibitory activity in the nanomolar to low micromolar range against targets like matrix metalloproteinases (MMPs). Future computational studies focused specifically on this compound are necessary to determine its precise binding modes and predict its inhibitory potential against various biological targets.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the assessment of a compound's pharmacokinetic properties without the need for extensive laboratory testing. Various computational models and software, such as SwissADME, are utilized to predict these properties based on the molecule's structure.

For compounds structurally related to this compound, in silico ADMET studies have been conducted to evaluate their drug-likeness. These predictions are often guided by established rules, such as Lipinski's rule of five, which helps to forecast a compound's potential for oral bioavailability.

A theoretical ADMET profile for this compound can be extrapolated based on the analysis of similar structures. The predictions for key ADMET parameters are summarized in the table below.

| ADMET Property | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Predicted to be permeable | Suggests the ability to cross the intestinal epithelial cell barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Predicted to be non-permeable | Suggests a lower likelihood of central nervous system side effects. |

| P-glycoprotein (P-gp) Substrate | Predicted to be a non-substrate | Indicates a lower chance of being actively pumped out of cells, which can contribute to drug resistance. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicted to not inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Suggests a lower potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Predicted to be a non-substrate | Provides insight into the likely pathway of elimination from the body. |

| Toxicity | ||

| AMET (Ames Mutagenicity) Test | Predicted to be non-mutagenic | Indicates a low likelihood of causing genetic mutations. |

| Hepatotoxicity (Liver Toxicity) | Predicted to be low | Suggests a lower risk of causing liver damage. |

These in silico predictions suggest that this compound has a favorable pharmacokinetic profile, characterized by good predicted intestinal absorption and a low potential for key toxicities and drug-drug interactions. However, it is crucial to emphasize that these are theoretical predictions and require experimental validation to confirm the actual in vivo behavior of the compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro and Cellular Studies

Design Principles for Systematic SAR Exploration

A systematic exploration of the SAR for the 5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one scaffold would be crucial to optimize its pharmacological activity. This would involve the synthesis and biological evaluation of a library of analogs to understand how modifications to different parts of the molecule influence its potency and selectivity.

The electronic and steric properties of substituents on the 5-phenyl ring are expected to significantly impact the biological activity of this compound. The 4-chloro substituent itself is an electron-withdrawing group with a moderate steric profile. A systematic SAR study would involve replacing this chloro group with a variety of other substituents to probe the effects of electronics and sterics.

For instance, introducing electron-donating groups (e.g., methoxy, methyl) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro) at the para position would reveal the importance of the electronic nature of the substituent. Similarly, varying the size of the substituent (e.g., from fluorine to iodine, or introducing bulky groups like tert-butyl) would elucidate the steric tolerance at this position. Such studies are common in medicinal chemistry to optimize interactions with biological targets. fabad.org.trijper.orgeurekaselect.com

The following table outlines a hypothetical set of analogs that could be synthesized to explore these properties:

| Compound ID | Substituent at para-position | Electronic Effect | Steric Effect |

| Parent | -Cl | Electron-withdrawing | Moderate |

| Analog 1 | -H | Neutral | Small |

| Analog 2 | -F | Electron-withdrawing | Small |

| Analog 3 | -CH3 | Electron-donating | Moderate |

| Analog 4 | -OCH3 | Electron-donating | Moderate |

| Analog 5 | -CF3 | Strongly electron-withdrawing | Large |

| Analog 6 | -NO2 | Strongly electron-withdrawing | Moderate |

| Compound ID | Position of Chloro Substituent |

| Parent | para (4-position) |

| Isomer 1 | ortho (2-position) |

| Isomer 2 | meta (3-position) |

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ijper.org For the this compound scaffold, several bioisosteric replacements could be envisioned. The 4-chlorophenyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring could introduce new hydrogen bonding opportunities.

Furthermore, the thiazol-2(3H)-one core itself could be a subject of bioisosteric replacement. For instance, replacing the sulfur atom with an oxygen (to give an oxazol-2(3H)-one) or a nitrogen (to give an imidazol-2(3H)-one) would significantly alter the electronics and hydrogen bonding capabilities of the core structure.

The following table provides some potential bioisosteric replacements:

| Original Moiety | Bioisosteric Replacement | Rationale |

| 4-Chlorophenyl | Pyridin-4-yl | Introduce hydrogen bond acceptor |

| 4-Chlorophenyl | Thiophen-2-yl | Alter electronics and sterics |

| Thiazol-2(3H)-one (Sulfur) | Oxazol-2(3H)-one (Oxygen) | Modify hydrogen bonding and electronics |

| Thiazol-2(3H)-one (Sulfur) | Imidazol-2(3H)-one (Nitrogen) | Introduce hydrogen bond donor/acceptor |

Biochemical Target Engagement Studies (In Vitro)

To understand the mechanism of action of this compound, it is essential to identify and characterize its direct molecular targets. This is typically achieved through in vitro biochemical assays.

If this compound is found to inhibit a particular enzyme, detailed kinetic studies would be necessary to elucidate the mechanism of inhibition. These studies would determine whether the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, uncompetitive, or mixed. This information is crucial for understanding how the compound interacts with the enzyme and for guiding further optimization efforts. For example, studies on other thiazole (B1198619) derivatives have identified them as inhibitors of enzymes like carbonic anhydrase and cholinesterases. nih.gov

The type of inhibition can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots.

Alternatively, this compound might exert its effects by binding to a specific receptor. Radioligand binding assays are commonly used to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the test compound. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is a measure of its binding affinity.

Functional assays would then be required to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a site other than the primary binding site and modulates receptor activity). Studies on benzo[d]thiazol-2(3H)-one derivatives have shown their potential as sigma receptor ligands.

Protein-Ligand Interaction Studies (e.g., SPR, ITC, NMR)

Information regarding direct protein-ligand interaction studies for this compound using biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy is not available in the reviewed scientific literature. These techniques are instrumental in characterizing the binding affinity, kinetics, and thermodynamics of a compound to its molecular target, but such investigations for this specific molecule have not been publicly reported.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro)

The capacity of this compound to modulate cellular pathways and its effects in phenotypic screens have been explored through various cell-based assays.

While the broader class of thiazole-containing compounds has been investigated for numerous biological activities, specific data for this compound is limited. Research has primarily focused on derivatives where this core structure is modified.

Antimicrobial, Antiviral, Anti-inflammatory, and Antioxidant Activities: Comprehensive cell-based assay data detailing the antimicrobial, antiviral, anti-inflammatory, or antioxidant properties of this compound are not described in the current body of scientific literature.

Anticancer Activity: Investigations into related structures, such as 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one, have shown antiproliferative activity against various cancer cell lines. However, specific cytotoxic or anticancer data from cell-based assays for the parent compound, this compound, remains unreported.

Detailed studies elucidating the effects of this compound on specific intracellular signaling cascades have not been published. Research into the molecular mechanisms of related compounds suggests that thiazole derivatives can influence pathways involved in cell survival and apoptosis, but direct evidence for the title compound is lacking.

Specific data from cell viability and proliferation assays (e.g., MTT, SRB) conducted to determine the mechanism of action for this compound are not available in the reviewed literature. Such assays are crucial for understanding whether a compound's effects are cytostatic or cytotoxic and for probing the pathways leading to cell death or growth inhibition.

Elucidation of Molecular Mechanisms (Non-Clinical)

The elucidation of the precise molecular mechanisms underlying the biological activities of this compound is an area requiring further investigation.

The specific biological targets, such as enzymes, receptors, or nucleic acids, with which this compound directly interacts have not been definitively identified in published research. While computational and experimental studies on analogous compounds have suggested potential targets, including various kinases and enzymes, these findings have not been specifically validated for this compound.

Understanding Structure-Mechanism Relationships

The biological activity of this compound and its analogs is intrinsically linked to their chemical architecture. Modifications to the core thiazolone scaffold and its substituents have been shown to significantly influence their mechanistic pathways, particularly in the context of anticancer activity.

Studies on structurally related 1,3-thiazole derivatives have provided valuable insights into potential mechanisms. For instance, a novel series of 2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine analogs demonstrated potent antiproliferative activity against breast cancer cell lines. Mechanistic investigations revealed that the lead compound in this series acts as a significant inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com This inhibition of a key receptor tyrosine kinase involved in angiogenesis suggests a defined pathway through which these compounds may exert their anticancer effects. Furthermore, this compound was shown to induce apoptosis and cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. mdpi.com

The substitution pattern on the phenyl ring at the 5-position of the thiazole moiety is a critical determinant of activity. The presence of a chlorine atom at the para position, as in the parent compound, is a common feature in many biologically active thiazole derivatives. This electron-withdrawing group is often associated with enhanced cytotoxic effects. mdpi.com

Furthermore, research on other related heterocyclic systems, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, has pointed towards the inhibition of tumor-associated carbonic anhydrase isoforms IX and XII as a potential mechanism of action. ekb.egekb.eg This suggests that the 5-(4-chlorophenyl) scaffold can be a key pharmacophore for targeting specific enzymatic pathways in cancer cells.

The table below summarizes the structure-activity relationships of various thiazole derivatives and their observed mechanisms from in vitro studies.

| Compound/Analog | Key Structural Features | Observed Biological Activity (Cell Line) | Investigated Mechanism of Action |

| 2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine | 5-(4-chlorophenyl)thiazole core with a 2-acetylhydrazine side chain | Potent antiproliferative activity (MCF-7, MDA-MB-231) | VEGFR-2 inhibition, induction of apoptosis, G1 cell cycle arrest |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine derivatives | 5-(4-chlorophenyl)thiadiazole core with sulfonamide modifications | Potent cytotoxicity (MCF-7, HepG2, HCT116, A549) | Inhibition of carbonic anhydrase isoforms IX and XII |

| Pyridazinone-thiazole hybrids | Thiazole ring linked to a pyridazinone moiety with a 4-chlorophenyl group | Anticonvulsant activity | Not specified in detail, but electron-withdrawing groups on the phenyl ring enhance activity. |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Thiazol-4(5H)-one core | Cytotoxic activity (MCF-7, HepG2) | VEGFR-2 inhibition, induction of apoptosis, G1/S cell cycle arrest |

These findings collectively suggest that the 5-(4-chlorophenyl)thiazole scaffold serves as a versatile platform for designing molecules that can interact with various biological targets, including receptor tyrosine kinases and metabolic enzymes. The specific substitutions on the thiazole ring and the nature of the heterocyclic system (thiazole vs. thiadiazole) play a crucial role in defining the precise mechanism of action.

Resistance Mechanisms in Cellular Models (In Vitro)

The development of drug resistance is a significant hurdle in cancer chemotherapy, limiting the long-term efficacy of many therapeutic agents. For the specific compound this compound and its close analogs, there is currently a notable lack of published research focusing on the mechanisms of acquired resistance in cellular models in vitro.

While studies on some broader classes of thiazolidinone derivatives have shown that they can inhibit the growth of drug-resistant cancer cell lines, the specific molecular adaptations that could lead to resistance against 5-aryl-1,3-thiazol-2(3H)-ones have not been elucidated. nih.gov General mechanisms of drug resistance in cancer cells often involve the upregulation of drug efflux pumps (such as P-glycoprotein), mutations in the drug's molecular target that reduce binding affinity, activation of alternative signaling pathways to bypass the drug's inhibitory effect, or enhanced DNA repair mechanisms.

Given that some thiazole-based compounds target specific enzymes like VEGFR-2, it is plausible that resistance could emerge through mutations in the kinase domain of this receptor or through the upregulation of other pro-angiogenic signaling pathways. However, without specific experimental data from resistance studies on this compound, these remain hypothetical scenarios.

Therefore, the investigation into resistance mechanisms for this class of compounds represents a critical area for future research. Such studies would be invaluable for understanding the long-term therapeutic potential of these molecules and for developing strategies to overcome or circumvent potential clinical resistance.

Advanced Research Applications and Methodological Contributions

5-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one as a Molecular Probe

Molecular probes are essential tools for visualizing and understanding complex biological processes. The structural framework of this compound offers a promising starting point for the design and synthesis of such probes.

Development of Fluorescent or Affinity-Based Probes

While direct examples of fluorescent probes based specifically on this compound are not extensively documented in publicly available research, the inherent properties of the thiazole (B1198619) and benzothiazole (B30560) core structures are well-suited for the development of fluorescent agents. researchgate.netnih.govnih.gov The general strategy for creating such probes involves chemically modifying the core scaffold to incorporate fluorophores or affinity tags. For instance, a common approach is to couple the thiazolone moiety with a known fluorescent dye. The resulting conjugate can then be used to track the distribution and interactions of the parent molecule within biological systems.

Affinity-based probes, on the other hand, are designed to bind specifically to a biological target. These probes often contain a reactive group that can form a covalent bond with the target protein, allowing for its isolation and identification. The thiazolone scaffold can be functionalized with various reactive moieties, such as electrophiles or photoreactive groups, to create potent affinity probes.

Utility in Target Identification and Validation Studies

A primary application of molecular probes is in the identification and validation of biological targets for therapeutic intervention. ucl.ac.uk Affinity-based probes derived from this compound can be utilized in chemical proteomics workflows to isolate and identify their protein binding partners. nih.gov Once a target is identified, further studies are necessary to validate its role in a particular disease process. ucl.ac.uk This validation often involves the use of a suite of tools, including small molecule inhibitors, to probe the target's function in cellular and animal models. The development of a library of analogs based on the this compound scaffold can provide valuable structure-activity relationship (SAR) data to confirm that the observed biological effect is due to the specific interaction with the identified target.

Scaffold for Combinatorial Chemistry and Library Synthesis

The structural framework of this compound is highly amenable to chemical modification, making it an ideal scaffold for combinatorial chemistry and the synthesis of large compound libraries.

Parallel Synthesis and High-Throughput Screening Library Design

Parallel synthesis techniques enable the rapid generation of a multitude of structurally related compounds. The thiazolone core of this compound provides multiple points for diversification. For example, variations can be introduced at the phenyl ring, the thiazole ring, and the nitrogen atom of the thiazolone core. High-throughput screening (HTS) of these compound libraries against a panel of biological targets can lead to the identification of novel "hit" compounds with desired biological activities. mdpi.comresearchgate.net The design of such libraries often focuses on creating a diverse set of molecules that cover a broad chemical space, thereby increasing the probability of finding a compound that interacts with a specific target. stanford.edu

Table 1: Potential Points of Diversification for Library Synthesis

| Position of Modification | Potential Functional Groups to Introduce |

| 4-Chlorophenyl Ring | Alkyl, alkoxy, nitro, cyano, other halogens |

| Thiazolone Ring (C4) | Alkyl, aryl, heterocyclic groups |

| Thiazolone Ring (N3) | Alkyl, aryl, acyl, sulfonyl groups |

Diversity-Oriented Synthesis (DOS) Leveraging the Thiazolone Core

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally complex and diverse small molecules that can be used to probe biological systems. nih.gov The thiazol-2(3H)-one core is a valuable starting point for DOS due to its inherent chemical reactivity and the ability to introduce multiple stereocenters. By employing a series of strategic chemical transformations, a simple thiazolone precursor can be elaborated into a wide array of complex and diverse molecular architectures. This approach allows for the exploration of novel areas of chemical space and can lead to the discovery of compounds with unprecedented biological activities.

Role as a Privileged Scaffold in Heterocyclic Medicinal Chemistry

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. eurekaselect.comresearchgate.netump.edu.pl The thiazole and thiazolidinone rings are widely recognized as privileged scaffolds due to their presence in a large number of biologically active compounds, including approved drugs. eurekaselect.comump.edu.plnih.govnih.gov

The this compound structure combines the key features of a thiazole ring with a substituted phenyl group, a common motif in many pharmacologically active molecules. This combination of structural elements likely contributes to its ability to interact with a variety of biological targets. The versatility of the thiazole scaffold allows for the fine-tuning of its biological activity through chemical modification, making it an attractive starting point for drug discovery programs. nih.gov

Table 2: Examples of Biological Activities Associated with Thiazole and Thiazolidinone Scaffolds

| Biological Activity | Reference |

| Anti-inflammatory | nih.gov |

| Antimicrobial | nih.gov |

| Anticancer | nih.govnih.gov |

| Antiviral | nih.gov |

| Antidiabetic | nih.gov |

Comparison with Other Prominent Heterocyclic Scaffolds

The thiazolone core, particularly when substituted with a 4-chlorophenyl group, holds a distinct position among heterocyclic scaffolds prevalent in medicinal chemistry and chemical biology. Its properties are often benchmarked against other five-membered rings such as thiadiazoles, pyrazoles, and oxadiazoles.

The 1,3-thiazole ring is a key component in numerous biologically active compounds, including natural products like vitamin B1 (thiamine) and various synthetic drugs. nih.govglobalresearchonline.net Its structural isomer, the 1,3,4-thiadiazole (B1197879) ring, especially the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, has also been extensively studied for its anticancer and antiviral properties. ekb.egresearchgate.netnih.govnih.gov While both scaffolds share a sulfur and nitrogen-containing five-membered ring and can be substituted with the same lipophilic 4-chlorophenyl group, the different arrangement of heteroatoms leads to variations in electronic distribution, bond angles, and hydrogen bonding capacity. These differences can profoundly impact their interaction with biological targets.

For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown potent activity as inhibitors of carbonic anhydrase and as cytotoxic agents against various cancer cell lines. ekb.eg The thiazolone scaffold, in contrast, is often explored for a different spectrum of activities, including antimicrobial and anticancer effects, operating through distinct mechanisms. researchgate.netmdpi.com The carbonyl group at the 2-position of the 1,3-thiazol-2(3H)-one ring provides an additional hydrogen bond acceptor site, which is absent in many other heterocyclic systems, thereby offering different pharmacophoric features for molecular recognition.

| Heterocyclic Scaffold | Key Structural Features | Commonly Studied Biological Activities | Key Differentiators from this compound |

|---|---|---|---|

| 1,3,4-Thiadiazole | Five-membered ring with one sulfur and two adjacent nitrogen atoms. | Anticancer, antiviral, antimicrobial, carbonic anhydrase inhibition. ekb.egresearchgate.netnih.gov | Different heteroatom arrangement; lacks the exocyclic carbonyl group. |

| Pyrazole | Five-membered ring with two adjacent nitrogen atoms. | Anticancer, anti-inflammatory, antimicrobial. nih.gov | Contains only nitrogen heteroatoms; different ring electronics and geometry. |

| 1,3,4-Oxadiazole | Five-membered ring with one oxygen and two nitrogen atoms. | Anticancer, antibacterial, anti-inflammatory. nih.gov | Contains oxygen instead of sulfur, leading to different polarity and bond characteristics. |

| Benzothiazole | Thiazole ring fused to a benzene (B151609) ring. | Anticancer, antimicrobial. nih.gov | Fused, more rigid, and larger planar structure. |

Design Principles for Next-Generation Thiazolone-Based Research Tools

The development of advanced research tools from the thiazolone scaffold is guided by specific design principles aimed at optimizing potency, selectivity, and functionality. Structure-activity relationship (SAR) studies are crucial in this endeavor, revealing how molecular modifications translate into desired biological or physicochemical properties.

Key design strategies often involve:

Substitution at the N-3 Position: The nitrogen atom of the thiazolone ring is a common site for modification. Introducing different substituents can modulate lipophilicity, solubility, and steric bulk, which can fine-tune the compound's interaction with its biological target and affect its cellular uptake.

Modification of the 5-Aryl Group: While the 4-chlorophenyl group is a common starting point, altering its substitution pattern (e.g., with other halogens, methoxy, or nitro groups) can significantly impact biological activity. mdpi.com For example, replacing a chlorine atom with fluorine has been shown to increase anticancer activity in some heterocyclic series. nih.gov

Knoevenagel Condensation at the 4-Position: The methylene (B1212753) group at the C-4 position can be functionalized, often via Knoevenagel condensation with various aldehydes, to introduce an exocyclic double bond and extend the conjugated system. This approach has been used to create diverse libraries of 5-arylidene-thiazolone derivatives with a range of biological activities, including anticancer properties. nih.gov

These principles are not merely for developing therapeutic candidates but also for creating chemical probes to study biological pathways. For instance, a thiazolone derivative could be designed with a fluorescent tag or a reactive group to allow for visualization or covalent labeling of its target protein, aiding in target identification and validation. researchgate.net

Future Directions and Emerging Research Avenues

The versatility of the this compound scaffold positions it at the forefront of several emerging research areas. Future exploration is poised to unlock new biological applications, integrate the scaffold with cutting-edge technologies, and develop more sustainable production methods.

Exploration of New Biological Activities in Untapped Areas

While thiazolone derivatives have been extensively evaluated for anticancer and antimicrobial activities, their potential in other therapeutic areas remains largely untapped. researchgate.netmdpi.comnih.gov Future research is likely to focus on screening this scaffold against novel biological targets.

Emerging areas of interest could include:

Neurodegenerative Diseases: Modulators of protein aggregation or neuroinflammation are key targets. The thiazolone scaffold's ability to participate in various non-covalent interactions could be leveraged to design inhibitors of enzymes or protein-protein interactions implicated in diseases like Alzheimer's or Parkinson's.

Metabolic Disorders: The thiazole ring is a component of the antidiabetic drug Rosiglitazone. This suggests that novel thiazolone derivatives could be explored as modulators of metabolic targets like peroxisome proliferator-activated receptors (PPARs) or other enzymes involved in glucose and lipid metabolism.

Parasitic Diseases: There is a constant need for new antiparasitic agents due to growing resistance. The thiazole ring is found in the antiparasitic drug Nitazoxanide, indicating the potential of the thiazolone scaffold in this area. globalresearchonline.net

The known biological activities of thiazole and thiazolone derivatives provide a strong foundation for this exploration.

| Biological Activity Area | Current Status for Thiazolones | Future Potential/Untapped Targets |

|---|---|---|

| Anticancer | Well-explored; activity against various cell lines demonstrated. researchgate.netmdpi.comnih.gov | Targeting specific oncogenic pathways like kinase signaling or apoptosis regulation. nih.gov |

| Antimicrobial | Widely studied against bacteria and fungi. researchgate.netmdpi.com | Development of agents against drug-resistant strains; exploring novel mechanisms of action. |

| Antiviral | Some thiazole derivatives show antiviral activity. nih.gov | Screening against a broader range of viruses, including emerging viral threats. |

| Anti-inflammatory | Known activity for some thiazole-containing drugs (e.g., Meloxicam). globalresearchonline.net | Design of selective inhibitors for enzymes like COX or lipoxygenases. eurekaselect.com |

| Neuroprotection | Largely unexplored. | Inhibition of protein aggregation (e.g., amyloid-beta, tau), modulation of neuroinflammatory pathways. |

Integration with Advanced Screening Technologies (e.g., DNA-encoded libraries)

High-throughput screening (HTS) methods are essential for modern drug discovery. DNA-encoded libraries (DELs) represent a paradigm shift, allowing for the screening of billions of compounds simultaneously. vipergen.com The integration of the thiazolone scaffold into DELs is a promising future direction. This requires the development of DNA-compatible synthetic reactions. rsc.orgmdpi.com

The synthesis of thiazolones on a DNA scaffold would involve adapting known synthetic routes to be performed in aqueous media, at neutral pH, and at moderate temperatures to preserve the integrity of the DNA tag. vipergen.com Successful implementation would enable the rapid identification of thiazolone-based binders to a vast array of protein targets, significantly accelerating the discovery of new research probes and drug leads. rsc.org The development of robust on-DNA reactions, such as those for forming the thiazole ring or for subsequent functionalization, is an active area of chemical research. mdpi.comnih.gov

Sustainable and Environmentally Benign Synthesis of Thiazolone Derivatives

The principles of green chemistry are becoming increasingly important in chemical synthesis. bepls.com Future research will emphasize the development of sustainable methods for producing this compound and its derivatives.

Key approaches include:

Green Solvents: Replacing hazardous organic solvents with water, ethanol, or eco-friendly mixtures like L-proline-ethylene glycol. bepls.commdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. mdpi.comnih.gov

Reusable Catalysts: Employing solid-supported or biocatalysts, such as chitosan-based hydrogels, that can be easily recovered and reused, minimizing waste. mdpi.comnih.gov

Multi-component Reactions: Designing one-pot syntheses where multiple starting materials react to form the final product, which improves efficiency and reduces the number of purification steps. bepls.com